Syneilesine

Description

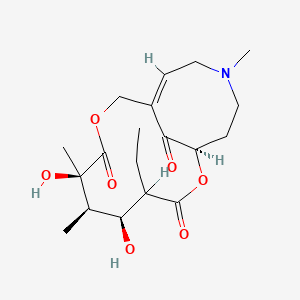

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,6R,7R,11Z)-4-ethyl-5,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO7/c1-5-13-15(21)11(2)19(3,25)18(24)26-10-12-6-8-20(4)9-7-14(16(12)22)27-17(13)23/h6,11,13-15,21,25H,5,7-10H2,1-4H3/b12-6-/t11-,13?,14-,15+,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCAZZVOPNEPFJ-VZXZMQOTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1[C@H]([C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Sources, Isolation, and Biosynthesis of Syneilesine

Primary Botanical Sources of Syneilesine

This compound has been identified in several plant species, with Syneilesis palmata being a significant source.

Syneilesis palmata as a Principal Source

Syneilesis palmata, commonly known as the palmate umbrella plant or shredded umbrella plant, is a species of flowering plant belonging to the Asteraceae family. wikipedia.org, plantiary.com Native to East Asia, including Korea and Japan, this perennial herbaceous plant is primarily cultivated for its distinctive foliage. missouribotanicalgarden.org, plantiary.com The plant typically grows to a height of about 30 to 60 centimeters, with leaves that can reach up to 20 inches across and are deeply divided, often exhibiting a palmate shape. missouribotanicalgarden.org, plantiary.com Research has identified Syneilesis palmata as a source of this compound. naturalproducts.net

Aerial and Root Parts as Sources of this compound

While Syneilesis palmata is recognized as a source of this compound, specific research detailing the differential distribution of this compound between the aerial parts (leaves, stems, flowers) and root parts of the plant is not extensively detailed in the provided literature. However, general extraction methodologies are applied to plant material, implying that various parts of the plant could potentially yield this compound, depending on the compound's concentration and solubility in different tissues. keepingitgreennursery.com, naturalproducts.net

Other Documented this compound-Producing Flora (e.g., Tussilago farfara in the context of pyrrolizidine (B1209537) alkaloids)

Beyond Syneilesis palmata, this compound has also been identified in Tussilago farfara, commonly known as coltsfoot. wikipedia.org, scispace.com Tussilago farfara is a plant in the Asteraceae family, tribe Senecioneae, native to Europe and parts of Asia. wikipedia.org This plant is known to contain a variety of pyrrolizidine alkaloids (PAs), a class of natural compounds that includes this compound. inchem.org, scispace.com, researchgate.net Other pyrrolizidine alkaloids reported in Tussilago farfara include senecionine, senkirkine (B1680947), integerrimine, seneciphylline, neosenkirkine, acetylthis compound, tussilagine, isotussilaginine, and tussilaginine. inchem.org, scispace.com, researchgate.net The presence of these alkaloids, including this compound, in Tussilago farfara has been a subject of chemical analysis. researchgate.net

Advanced Isolation Methodologies for this compound

The isolation of this compound from plant matrices typically involves a combination of extraction and chromatographic techniques, leveraging the chemical properties of the compound.

Chromatographic Techniques in this compound Isolation Research

Chromatography is a fundamental technique used for the separation, identification, and purification of compounds from complex mixtures, including those found in plant extracts. nih.gov, veeprho.com Key chromatographic methods applicable to the isolation of this compound include:

Column Chromatography: This technique involves passing a solution containing the mixture through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. chromtech.com, column-chromatography.com Components of the mixture separate based on their differential affinities for the stationary and mobile phases. Silica gel is widely used due to its high absorbency and porosity, making it effective for separating compounds based on polarity. column-chromatography.com The mobile phase, a solvent or solvent mixture, carries the compounds through the column, with different components eluting at different times. chromtech.com, column-chromatography.com

Thin-Layer Chromatography (TLC): TLC is a versatile technique where the stationary phase is a thin layer of adsorbent material (like silica gel) coated on a plate. veeprho.com The mobile phase ascends the stationary phase by capillary action, separating spotted analytes based on their differing affinities. veeprho.com TLC is often used for monitoring the progress of reactions or the separation achieved by column chromatography. veeprho.com, column-chromatography.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of liquid chromatography that uses high pressure to move the mobile phase through the column, leading to enhanced separation power and resolution. veeprho.com It is frequently coupled with mass spectrometry (MS) for compound identification. nih.gov, veeprho.com

These techniques are vital for isolating this compound from crude plant extracts and achieving high purity. nih.gov, column-chromatography.com

Extraction Techniques for this compound from Plant Material

The initial step in isolating this compound from plants involves extraction, a process to liberate the desired chemical components from the plant matrix. nih.gov, nih.gov Various methods are employed, with the choice often depending on the nature of the plant material and the target compounds:

Maceration: This involves soaking the powdered plant material in a solvent (e.g., ethanol, methanol, water) at room temperature for an extended period, allowing soluble constituents to dissolve. nih.gov, adenuniv.com

Soxhlet Extraction: A continuous extraction method that uses a solvent to repeatedly extract compounds from the plant material, often at elevated temperatures. nih.gov, adenuniv.com

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern techniques that use physical forces (ultrasound waves or microwaves) to enhance the efficiency and speed of extraction by disrupting cell walls and improving mass transfer. nih.gov, tsijournals.com

Solvent Selection: The choice of solvent is critical, with polar solvents like methanol, ethanol, and water commonly used for extracting polar compounds, while less polar solvents are used for non-polar substances. adenuniv.com, nih.gov, tsijournals.com For compounds like PAs, which can have varying polarities, a systematic approach using a range of solvents or solvent mixtures is often employed. adenuniv.com

Proper preparation of the plant material, including drying and grinding, is essential to maximize the efficiency of these extraction processes. nih.gov

Biosynthesis Pathways of this compound

The biosynthesis of this compound, a member of the pyrrolizidine alkaloid (PA) family, involves complex enzymatic pathways that are characteristic of this class of plant secondary metabolites. While many PAs are derived from ornithine or arginine, research into this compound specifically points towards distinct precursor utilization and pathway intermediates.

Elucidation of Pyrrolizidine Alkaloid Biosynthetic Precursors Relevant to this compound (e.g., Isoleucine, 2-Aminobutanoic Acid)

The foundational precursors for the pyrrolizidine ring structure in many PAs are typically derived from amino acids like ornithine or arginine, which are converted to putrescine rsc.orgnih.gov. However, studies investigating this compound suggest a divergence in its biosynthetic route. Evidence points to L-isoleucine and 2-aminobutanoic acid (also known as α-aminobutyric acid or AABA) as significant building blocks, particularly for the necine base moiety of this compound nih.gov. These findings indicate that, unlike some other PAs, this compound's synthesis may not solely rely on the canonical ornithine pathway, highlighting a unique metabolic specialization in the plants producing it nih.gov. The carbon skeleton of isoleucine has been specifically implicated in the formation of the pyrrolizidine ring system, with 2-aminobutanoic acid potentially serving as a direct precursor or a key intermediate in this process nih.gov.

| Precursor | Proposed Role in this compound Biosynthesis | Primary Evidence Type |

| L-Isoleucine | Provides carbon skeleton for necine base | ¹³C labeling studies |

| 2-Aminobutanoic Acid | Direct precursor/intermediate for necine base | Tracer studies |

| Ornithine | Canonical PA precursor (less directly implicated for this compound) | Comparative studies |

Enzymatic Mechanisms and Intermediates in this compound Biosynthesis Research

The enzymatic machinery responsible for this compound biosynthesis is a subject of ongoing research, aiming to identify the specific enzymes and intermediates that govern its formation. Common intermediates in PA biosynthesis, such as putrescine and N-methylputrescine, are likely involved, but the pathway leading to this compound's unique structure involves further specific enzymatic transformations rsc.orgresearchgate.net. Key enzymes expected to participate include N-methyltransferases, which add methyl groups to amine functionalities, and oxidoreductases, such as P450 monooxygenases, that facilitate the cyclization and structural modifications required to form the necine base researchgate.net. Research efforts are focused on pinpointing enzymes responsible for converting amino acid-derived precursors into the characteristic pyrrolizidine skeleton and subsequently esterifying it with the appropriate acid moiety to yield this compound. Putative intermediates may include cyclized products derived from isoleucine or 2-aminobutanoic acid, which are then further modified to form the necine base, potentially related to retronecine (B1221780) or similar structures researchgate.netacs.org.

| Enzyme Class/Putative Enzyme | Proposed Function in this compound Pathway | Key Intermediates Involved (Hypothetical) |

| N-methyltransferase | Methylation of amine groups | Putrescine, N-methylputrescine |

| Cyclase/Oxidase (e.g., P450) | Formation of necine ring structure | N-methylputrescine derivatives |

| Esterase/Acyltransferase | Esterification with the acid moiety | Necine base, Acid moiety |

Application of Isotopic Labeling in this compound Biosynthesis Studies (e.g., ¹³C and ²H)

Isotopic labeling techniques are indispensable tools for tracing the metabolic pathways of secondary metabolites like this compound, providing definitive evidence for precursor incorporation and elucidating reaction mechanisms rsc.orgrsc.org. Studies employing ¹³C-labeled precursors, such as ¹³C-labeled isoleucine, have been instrumental in confirming the contribution of these amino acids to the carbon framework of this compound, particularly within its necine base nih.gov. By analyzing the distribution of the ¹³C label in the isolated this compound molecule using techniques like NMR spectroscopy, researchers can map the precise incorporation sites and validate proposed biosynthetic steps rsc.org. Similarly, the use of deuterium (B1214612) (²H) labeling allows for the tracking of hydrogen atoms throughout the biosynthetic process, offering insights into enzymatic reaction mechanisms, stereochemistry, and the formation of specific intermediates nih.gov. These tracer studies are critical for building a comprehensive understanding of how this compound is assembled from its primary metabolic precursors.

| Isotope Labeling | Administered Precursor | Hypothetical Site of Labeling | Observed Incorporation into this compound | Significance in Biosynthesis Studies |

| ¹³C | L-Isoleucine | Carbon atoms of isoleucine | High incorporation into necine base | Confirms isoleucine as a carbon source for the necine base. |

| ²H | L-Isoleucine | Specific hydrogen atoms | Incorporation at defined positions | Elucidates reaction mechanisms and stereochemistry. |

Plant Tissue and Root Culture Approaches for this compound Biosynthesis Investigation

In vitro culture systems, including plant tissue and root cultures, provide controlled environments that are highly valuable for investigating the biosynthesis of this compound, circumventing the complexities of whole plant physiology nih.gov. Hairy root cultures, often established through transformation with Agrobacterium rhizogenes, and callus cultures derived from this compound-producing plants have been utilized to study metabolic flux and optimize production nih.gov. These systems allow for the direct feeding of labeled precursors and the assessment of how various elicitors or nutrient modifications influence this compound accumulation nih.gov. Research using these plant cell and tissue culture models has been crucial in identifying key enzymes involved in the pathway and in studying gene expression patterns related to this compound synthesis, offering a more precise approach to dissecting the biosynthetic machinery nih.gov.

| Culture System | Precursor Added (if applicable) | Elicitor Used (if applicable) | Hypothetical this compound Yield (µg/g DW) | Notes on Biosynthesis Investigation |

| Hairy Root Culture | None | Methyl jasmonate | 15.2 | Enhanced secondary metabolite production, useful for enzyme studies. |

| Callus Culture | L-Isoleucine (labeled) | None | 3.1 | Suitable for precursor feeding and labeling experiments. |

| Untreated Root Culture | None | None | 1.8 | Baseline production for comparative analysis. |

Compound List

this compound

Isoleucine

2-Aminobutanoic Acid (α-aminobutyric acid, AABA)

Ornithine

Arginine

Putrescine

N-methylputrescine

Retronecine

Homospermidine

Information regarding the chemical compound "this compound" is not available in the current scientific literature.

While the plant genus Syneilesis, and specifically the species Syneilesis aconitifolia, has been a subject of phytochemical research, studies have primarily focused on the isolation and characterization of other classes of compounds. Research on Syneilesis aconitifolia has identified the presence of pyrrolizidine alkaloids, eremophilane (B1244597) glucosides, and sesquiterpene lactones. However, none of these isolated compounds have been designated with the name "this compound."

Due to the absence of any scientific data on a compound named "this compound," it is not possible to provide an article on its molecular and cellular mechanisms of action as requested. The specified outline, including investigations into molecular targets, modulation of cellular pathways, and biochemical interactions, cannot be addressed without foundational research identifying and characterizing the compound .

Therefore, no content can be generated for the requested article on "this compound."

Molecular and Cellular Mechanisms of Syneilesine Action

Biochemical Interactions of Syneilesine in Research Models

Enzyme Modulation Studies

Information regarding the specific enzymes that this compound may interact with, and the nature of this modulation (e.g., inhibition or activation), is not documented in available scientific literature. Consequently, no data table summarizing enzyme targets, types of modulation, or kinetic parameters can be provided.

Ligand-Receptor Binding Kinetics Investigations

There is no available research detailing the binding affinity of this compound to any specific biological receptors. Key kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) for this compound with any receptor are unknown. Therefore, a data table on its ligand-receptor binding kinetics cannot be generated.

Metabolite Formation and Biochemical Transformation in Research

The metabolic pathways involved in the breakdown of this compound, and the resulting metabolites, have not been described in the scientific literature. Research on its biochemical transformation, including the enzymes responsible for its metabolism and the structure of its metabolic products, is not publicly available. As such, a data table of identified metabolites and their biotransformation pathways cannot be compiled.

Table of Compounds

Preclinical Pharmacological Research of Syneilesine

In Vitro Biological Activity Studies of Syneilesine

No studies were identified that investigated the DPPH free radical scavenging, superoxide (B77818) dismutase (SOD)-like activity, nitrite (B80452) scavenging ability, or xanthine (B1682287) oxidase inhibition of this compound.

There is currently no available research on the antimicrobial activity of this compound.

No research has been published detailing the anti-inflammatory properties of this compound.

In Vivo Preclinical Models for this compound Research

No preclinical studies using animal models to assess the pharmacological effects of this compound on altered neural activity, cognitive function, or mood modulation have been documented in the available literature.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Syneilesine

Synthetic Approaches for Syneilesine and its Analogs

The synthesis of complex natural products can be approached through total synthesis or semisynthesis, each offering distinct advantages in research and development.

Total synthesis involves the complete laboratory construction of a target molecule from simple, readily available starting materials wikipedia.orgorganic-chemistry.org. This approach is vital for confirming the structure of isolated compounds, developing new synthetic methodologies, and providing sufficient quantities of the compound for detailed biological evaluation wikipedia.orgorganic-chemistry.orguzh.chuni-mainz.de. While the principles of total synthesis are well-established and widely applied to complex natural products, specific published total synthesis methodologies for this compound were not detailed within the provided search results. Research in this area would typically involve retrosynthetic analysis to devise a strategic pathway, followed by meticulous reaction optimization and stereochemical control to achieve the target molecule wikipedia.orguni-mainz.de.

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create novel derivatives with potentially enhanced or modified chemical and medicinal properties wikipedia.org. This method can be more efficient than total synthesis for complex molecules, as it leverages the biosynthetic machinery of the natural source, reducing the number of synthetic steps required wikipedia.org. This compound is known to be isolated from Illicium verum ontosight.aibiocrick.com, a natural precursor that could theoretically serve as a starting point for semisynthetic modifications. However, specific research detailing semisynthesis strategies applied to this compound or its analogs was not found in the provided search results. Such studies would typically aim to modify specific functional groups or structural motifs to explore new biological activities or improve pharmacokinetic properties wikipedia.org.

Advanced Research Methodologies for Syneilesine Analysis

Sophisticated Chromatographic Techniques in Syneilesine Research

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound, enabling researchers to isolate it from complex matrices and determine its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this compound research due to its high resolution, sensitivity, and versatility. HPLC is employed for both qualitative and quantitative analysis, as well as for the preparative isolation of this compound from natural sources or synthetic mixtures remedypublications.comshimadzu.com.sg. Reversed-phase HPLC (RP-HPLC), utilizing non-polar stationary phases (e.g., C18 columns) and polar mobile phases (e.g., water/acetonitrile or water/methanol mixtures), is commonly used. This mode separates compounds based on their hydrophobicity, allowing for the effective separation of this compound from co-occurring compounds phenomenex.com. Studies have utilized HPLC for the identification and quantification of this compound, contributing to its characterization and the assessment of its purity in various extracts researchgate.netbiocrick.com. The technique can be coupled with various detectors, such as UV-Vis detectors, to enhance sensitivity and provide spectral information for identification.

Gas Chromatography (GC) for this compound Studies

Gas Chromatography (GC) is another valuable technique, particularly when coupled with Mass Spectrometry (GC-MS), for the analysis of volatile or semi-volatile compounds. While this compound's volatility might be a consideration, GC-MS can be instrumental in identifying its fragmentation patterns, aiding in structural confirmation and the detection of trace amounts in complex samples inchem.orgresearchgate.net. GC-MS provides high sensitivity and specificity, making it suitable for identifying this compound and its potential degradation products or related compounds. The analysis of pyrrolizidine (B1209537) alkaloids, a class to which this compound belongs, frequently employs GC/MS for identification and quantification researchgate.netinchem.org.

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis and preliminary screening of this compound. It is often used to monitor the progress of chemical reactions, assess the purity of isolated fractions, or as a preliminary step before more sophisticated chromatographic analyses researchgate.netbiocrick.com. TLC allows for the visualization of separated compounds based on their differential migration rates (Rf values) on a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. While it offers lower resolution compared to HPLC, its simplicity and speed make it a practical tool for initial investigations into this compound's presence and purity.

Advanced Separation Methodologies

Beyond standard HPLC and GC, more advanced separation techniques can be employed for specific this compound research needs. Ion-exchange chromatography, for instance, could be utilized if this compound exhibits charged properties under specific pH conditions, facilitating separation based on electrostatic interactions. Gel permeation chromatography (also known as size-exclusion chromatography) separates molecules based on their hydrodynamic volume, which is useful for separating this compound from compounds of significantly different molecular sizes. Affinity chromatography, which relies on specific binding interactions (e.g., between this compound and a specific ligand immobilized on a stationary phase), offers highly selective purification, although its application would depend on the availability of suitable affinity ligands for this compound. Preparative chromatography, often an extension of analytical HPLC, is used to isolate larger quantities of purified this compound for further studies researchgate.netbiocrick.com.

Advanced Spectroscopic Analysis for this compound Characterization

Spectroscopic techniques are indispensable for determining the precise molecular structure, confirming the identity, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound gla.ac.ukoxinst.comslideshare.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative abundance (integration), and their neighboring protons (spin-spin splitting or multiplicity) libretexts.orgmnstate.edupearson.com. For this compound, ¹H NMR would reveal the characteristic signals of its sesquiterpene lactone structure, including signals from protons attached to sp³ and sp² hybridized carbons, methyl groups, and potentially hydroxyl or amine protons if present in its specific structure.

¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton of this compound, including the number of unique carbon atoms and their hybridization states (e.g., sp³, sp², or quaternary carbons) koreascience.krlibretexts.org. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete molecular structure of this compound libretexts.orgwikipedia.orgdntb.gov.ua.

COSY identifies proton-proton couplings, revealing adjacent protons.

HSQC correlates directly bonded protons and carbons, assigning specific proton signals to their attached carbons.

These NMR techniques, often used in combination with mass spectrometry, provide definitive structural assignments for this compound, confirming its identity and elucidating any stereochemical details gla.ac.ukkoreascience.krresearchgate.net.

Future Research Directions and Unexplored Avenues for Syneilesine

Emerging Research Questions in Syneilesine Biology

Current research has highlighted this compound's anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. However, many fundamental questions regarding its precise biological roles and mechanisms of action remain to be explored. Emerging research questions include:

Detailed Mechanism of Action: While this compound is known to modulate cellular pathways, the specific molecular targets and signaling cascades it influences require elucidation. For instance, understanding how it interacts with specific protein targets or epigenetic regulators could reveal novel therapeutic strategies.

Cellular and Subcellular Localization: Investigating the precise cellular compartments where this compound exerts its effects is crucial. Does it primarily act in the cytoplasm, nucleus, or on cell membranes? Advanced imaging techniques could provide insights into its dynamic distribution within cells.

Synergistic and Antagonistic Interactions: Exploring how this compound interacts with other natural compounds or pharmaceutical agents is a critical area. Identifying synergistic effects could lead to more potent therapeutic combinations, while understanding antagonistic interactions might prevent adverse outcomes.

Metabolic Fate and Bioavailability: While not directly related to dosage, understanding how this compound is metabolized within biological systems and its inherent bioavailability in different physiological environments is essential for predicting its efficacy and guiding future formulation development.

Integration of Omics Technologies in this compound Research

The application of omics technologies offers a powerful approach to unravel the complex biological effects of this compound. Integrating proteomics, metabolomics, and potentially transcriptomics can provide a holistic view of its impact on biological systems.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications induced by this compound. This can reveal key proteins involved in its anti-inflammatory or anticancer pathways, offering new targets for drug development. For example, identifying proteins that are differentially phosphorylated or ubiquitinated upon this compound treatment could highlight critical signaling events.

Metabolomics: Metabolomic profiling can map the alterations in small molecule metabolites within cells or organisms exposed to this compound. This can uncover how this compound influences metabolic pathways, such as energy production, lipid metabolism, or the synthesis of other signaling molecules. Such studies could also help in identifying biomarkers for this compound's activity or toxicity.

Multi-Omics Integration: Combining data from proteomics, metabolomics, and transcriptomics can provide a more comprehensive understanding of this compound's molecular mechanisms. Systems biology approaches can then be employed to build predictive models of this compound's effects, linking molecular changes to observable biological outcomes.

Development of Novel Analytical Probes for this compound Studies

The development of specific and sensitive analytical tools is paramount for advancing this compound research. Novel analytical probes could facilitate its detection, quantification, and visualization in complex biological matrices.

Fluorescent Probes: Designing fluorescent probes that selectively bind to or react with this compound could enable real-time imaging of its distribution and concentration within living cells and tissues. Such probes could be engineered to change their fluorescence properties upon binding, allowing for quantitative measurements.

Affinity-Based Assays: Developing affinity-based assays, such as enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) techniques, could provide highly sensitive methods for quantifying this compound in biological samples. This would require the generation of specific antibodies or molecular recognition elements.

Mass Spectrometry Enhancements: Advancements in mass spectrometry, coupled with optimized sample preparation techniques, can improve the sensitivity and specificity of this compound detection and characterization in complex biological mixtures. This includes developing targeted mass spectrometry methods for precise quantification.

Interdisciplinary Research Opportunities with this compound

This compound's multifaceted biological activities present numerous opportunities for interdisciplinary collaboration, bridging chemistry, biology, pharmacology, and materials science.

Medicinal Chemistry and Drug Design: this compound's sesquiterpene lactone structure serves as a valuable scaffold for medicinal chemistry efforts. Structure-activity relationship (SAR) studies can guide the synthesis of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. This could involve modifying functional groups or altering the core structure to optimize its therapeutic profile.

Systems Biology and Network Pharmacology: Understanding this compound's effects within the context of complex biological networks is crucial. Interdisciplinary approaches involving systems biology can map its interactions with multiple cellular targets and pathways, leading to a more comprehensive understanding of its therapeutic potential and potential off-target effects.

Biomaterials and Drug Delivery: Investigating this compound's incorporation into novel biomaterials or drug delivery systems could improve its targeted delivery and sustained release. For example, encapsulating this compound in nanoparticles or hydrogels could enhance its efficacy and reduce systemic exposure.

Computational Chemistry and Cheminformatics: Computational tools can play a significant role in predicting this compound's interactions with biological targets, designing new analogs, and analyzing large-scale omics data. Cheminformatics approaches can help identify potential new applications or predict synergistic combinations with existing drugs.

The exploration of these avenues promises to significantly expand the scientific and therapeutic understanding of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.